molecular formula C18H23N3O2S B7359016 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone

1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B7359016
M. Wt: 345.5 g/mol
InChI Key: KUBXPNGJKZPEPH-UHFFFAOYSA-N
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Description

1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone is a synthetic compound that combines structural elements of thiazole, pyrrole, and pyrrolidine rings

Preparation Methods

Synthetic routes and reaction conditions: To synthesize 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone, a multi-step synthetic route is usually required. This might involve the formation of the thiazole ring through a reaction between a thiourea derivative and a halogenated ketone or aldehyde, followed by the addition of pyrrole and pyrrolidine components through condensation reactions.

Industrial production methods: Industrial-scale production would rely on optimizing these reaction conditions to ensure high yield and purity. This might involve the use of robust catalysts and controlled reaction environments to mitigate any by-products or unwanted side reactions.

Chemical Reactions Analysis

Types of reactions: 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions such as oxidation, reduction, and substitution.

Common reagents and conditions:

  • Oxidation: Typically requires oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Often utilizes nucleophiles or electrophiles depending on the desired substitution pattern, under basic or acidic catalysis.

Major products formed: The products vary based on the specific reaction. Oxidation might yield sulfoxides or sulfones from the thiazole ring, while reduction could lead to the formation of alcohols or amines from corresponding ketone or imine groups.

Scientific Research Applications

  • Chemistry: Serves as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

  • Biology: Could act as a probe or inhibitor in biological studies, targeting specific enzymes or pathways.

  • Medicine: Potential therapeutic agent due to its unique chemical properties, possibly targeting neurological disorders or infections.

  • Industry: May be used in the creation of novel materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The compound’s mechanism of action would depend on its interaction with biological targets. This could involve binding to specific receptors or enzymes, inhibiting or activating them, thereby modulating biochemical pathways. Its thiazole and pyrrole components might contribute to binding affinity and specificity, affecting pathways such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Compared to other thiazole or pyrrole-containing compounds, 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone stands out due to the presence of all three structural motifs. Similar compounds might include:

  • Thiazole derivatives: Often known for their antimicrobial and antifungal activities.

  • Pyrrole derivatives: Common in medicinal chemistry, known for their anti-inflammatory and anticancer properties.

  • Pyrrolidine derivatives: Frequently explored for their neurological effects, particularly in cognitive enhancement.

This article gives you a snapshot of the intricate world of this compound and highlights its significance in various scientific fields.

Properties

IUPAC Name

1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-5-13-16(11(3)22)10(2)19-17(13)14-9-24-18(20-14)15-7-6-8-21(15)12(4)23/h9,15,19H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBXPNGJKZPEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C2=CSC(=N2)C3CCCN3C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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